4-Ethynyl-2-methylthiazole
Overview
Description
4-Ethynyl-2-methylthiazole is a useful research compound. Its molecular formula is C6H5NS and its molecular weight is 123.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihyperglycemic Activities : Derivatives of 4-methylthiazole, including 7f and 7h, have shown promising antihyperglycemic activities. This suggests potential applications in developing treatments for type II diabetes (Li-da, 2010).
Antimicrobial and Enzyme Inhibitor Properties : Methyl-substituted 2-aminothiazole complexes demonstrate significant antimicrobial, enzyme inhibitor, and free radical scavenging properties against various bacteria and fungi (Khan et al., 2019).
Corrosion Inhibition : Certain triazole derivatives, particularly those including 4-methylthiazole units, effectively inhibit copper corrosion in acidic solutions (Sudheer & Quraishi, 2013). Additionally, 4-MTHT (4-methylthiazole) derivatives are highly effective in inhibiting mild steel corrosion in acidic media (Lagrenée et al., 2002; Bentiss et al., 2007).
Blood Platelet Aggregation Inhibitors : Compounds like 2-alkoxy- and 2-(4-methylpiperazin-1-yl)-4,5-diphenylthiazole have shown potent inhibitory activity against blood platelet aggregation (Konno et al., 1990).
Antibacterial and Antifungal Agents : 2-Amino-4-Methylthiazole analogues exhibit excellent antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal infections, with low toxicity to mammalian cells (Omar et al., 2020).
Spinal Cord Injury Treatment : Clomethiazole, containing a 4-methylthiazole unit, can be used to prevent and treat spinal cord injuries (Davis, 1954).
Antitubercular Activity : New derivatives of 4-methylthiazole show promising antitubercular activity against Mycobacterium tuberculosis (Shinde et al., 2019).
Synthesis of Liquid Crystals : 4-Methylthiazole derivatives have been used in the synthesis of liquid crystals with bent-rod structures exhibiting nematic phases (Lee & Yamamoto, 2001).
Fluorescent Probes for Biothiols Detection : Novel fluorescent probes based on 4-methylthiazole derivatives have been developed for the rapid and effective detection of biothiols in living cells, useful in analytical chemistry and diagnostics (Wang et al., 2017; Na et al., 2016).
Safety and Hazards
Future Directions
Thiazole derivatives, including 4-Ethynyl-2-methylthiazole, have potential for further exploration in drug development due to their diverse biological activities . For instance, a study described the design, synthesis, and biological evaluation of a 4′-ethynyl-2′-deoxyadenosine 5′-monophosphate analog as a potent influenza A inhibitor .
Properties
IUPAC Name |
4-ethynyl-2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-4-8-5(2)7-6/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWOKPLZXCNQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469559 | |
Record name | 4-Ethynyl-2-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107263-89-8 | |
Record name | 4-Ethynyl-2-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-2-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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